(R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C8H10Cl2FN and its molecular weight is 210.073. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of NK(1) Receptor Antagonist Aprepitant
A direct condensation process involving N-benzyl ethanolamine and glyoxylic acid led to an efficient synthesis of Aprepitant, an NK(1) receptor antagonist. This process utilized (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol, leading to a morpholine derivative crucial for Aprepitant's production. This novel method showcased unexpected [1,2]-Wittig and [1,3]-sigmatropic rearrangements, illustrating the complexity of synthesizing pharmaceutical compounds (Brands et al., 2003).
Formation of Helical Structures in Salts
The interaction between rac-1-(4-fluorophenyl)ethylamine (rac-fpea) and cobalt(II) chloride in acidic conditions led to the formation of A2CoCl4 type salts. These salts demonstrated helical structures formed through inter-ionic H-bonding interactions, indicating a unique way molecular structures can influence compound formation and stability (Mande, Ghalsasi, & Arulsamy, 2015).
Biocide and Corrosion Inhibition
2-(Decylthio)ethanamine hydrochloride, a multifunctional biocide, exhibits properties similar to (R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride in its broad spectrum activity against bacteria, fungi, and algae. Its additional properties of biofilm and corrosion inhibition highlight its versatility in various applications, particularly in recirculating cooling water systems (Walter & Cooke, 1997).
Antimicrobial and Antifungal Activity
A series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, structurally similar to this compound, were synthesized and exhibited notable antibacterial and antifungal activities. These compounds were comparable or slightly superior to standard medicinal agents, demonstrating the potential of such compounds in pharmaceutical applications (Pejchal, Pejchalová, & Růžičková, 2015).
Properties
IUPAC Name |
(1R)-1-(3-chloro-5-fluorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFYFLQQTPBAHS-NUBCRITNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Cl)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)Cl)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704248 |
Source
|
Record name | (1R)-1-(3-Chloro-5-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217475-54-1 |
Source
|
Record name | (1R)-1-(3-Chloro-5-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.